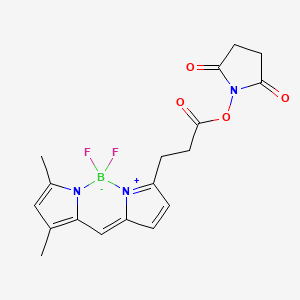
Belaperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Belaperidone involves several steps, starting with the preparation of key intermediates. One common method includes the use of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This intermediate is synthesized through debenzylation and double bond reduction using hydrogen and 10% palladium on carbon in the presence of methanol . Industrial production methods focus on optimizing these steps to ensure high yield and purity.
Chemical Reactions Analysis
Belaperidone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen, palladium on carbon, potassium permanganate, and chromium trioxide.
Scientific Research Applications
Belaperidone has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT2A receptor inhibitors.
Biology: Research on this compound helps in understanding the role of 5-HT2A receptors in various biological processes.
Industry: This compound is used in the development of new pharmaceuticals targeting 5-HT2A receptors.
Mechanism of Action
Belaperidone exerts its effects primarily through the antagonism of 5-HT2A receptors. It also acts as an antagonist at dopamine D2 receptors, alpha-1 and alpha-2 adrenergic receptors, and H1 histaminergic receptors. This combination of receptor antagonism contributes to its therapeutic effects in treating neurological disorders .
Comparison with Similar Compounds
Belaperidone is similar to other antipsychotic compounds such as risperidone and paliperidone. it has unique properties that distinguish it from these compounds:
Risperidone: This compound has a higher affinity for 5-HT2A receptors compared to risperidone.
Paliperidone: This compound exhibits different receptor binding profiles and mitochondrial proteomics, leading to distinct effects on neuronal firing and synaptic plasticity. Other similar compounds include olanzapine and quetiapine, which also target 5-HT2A and dopamine receptors but have different pharmacokinetic and pharmacodynamic properties.
This compound’s unique receptor binding profile and its potential for treating neurological disorders make it a valuable compound for scientific research and pharmaceutical development.
Properties
CAS No. |
208661-17-0 |
|---|---|
Molecular Formula |
C22H22FN3O2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[2-[(1S,5R,6S)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-3-yl]ethyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H22FN3O2/c23-16-7-5-14(6-8-16)18-11-15-12-25(13-19(15)18)9-10-26-21(27)17-3-1-2-4-20(17)24-22(26)28/h1-8,15,18-19H,9-13H2,(H,24,28)/t15-,18-,19+/m1/s1 |
InChI Key |
XLJWJFKYRFPJSD-LZQZEXGQSA-N |
SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2[C@H]1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Canonical SMILES |
C1C2CN(CC2C1C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(1S,5R,6S)-exo-3-(2-(6-(4-fluorophenyl)-3-aza-bicyclo(3.2.0)heptan-3-yl)ethyl)-1H,3H-quinazoline-2,4-dione fumarate LU 111995 LU111995 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


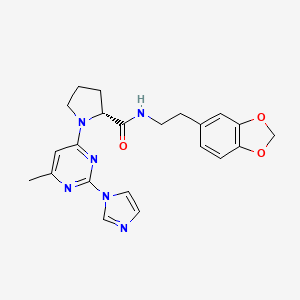
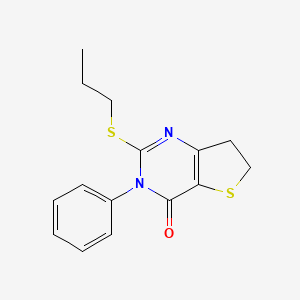
![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)
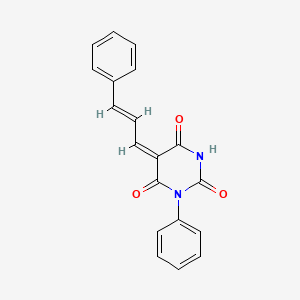
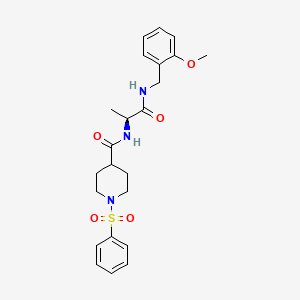
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt](/img/structure/B1667841.png)
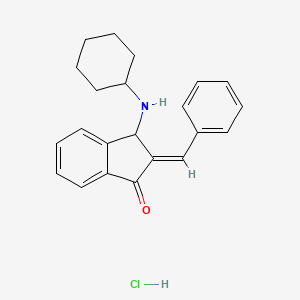
![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)
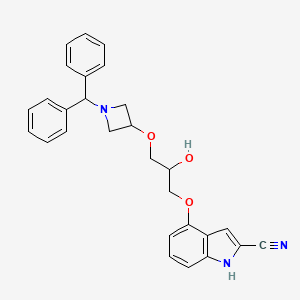
![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)
![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)
![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)
